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Compound of Interest

Compound Name: SI-109

Cat. No.: B2909905

SQ109's Efficacy in Preclinical Tuberculosis
Models: A Comparative Analysis

Rockville, MD - The novel anti-tuberculosis drug candidate, SQ109, has demonstrated
significant efficacy in various animal models of tuberculosis, positioning it as a promising
component of future treatment regimens. This guide provides a comprehensive cross-validation
of SQ109's performance against established first-line anti-TB drugs, supported by experimental
data from murine and rabbit models.

Developed by Sequella, Inc., SQ109 is a 1,2-ethylenediamine analog with a uniqgue mechanism
of action that distinguishes it from current therapies.[1][2] It primarily targets the mycobacterial
membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids to the cell
wall, thereby inhibiting its synthesis.[1][3] Additionally, SQ109 disrupts the proton motive force
and inhibits menaquinone biosynthesis, showcasing a multi-targeted approach that may
contribute to its low rate of resistance.[3]

Efficacy in Murine Models of Tuberculosis

Studies in mouse models of chronic tuberculosis have consistently shown SQ109's potent
bactericidal activity, both as a monotherapy and in combination with other drugs.

Monotherapy and Combination Therapy with First-Line
Drugs
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In a chronic mouse model of tuberculosis, SQ109 administered at 10 mg/kg demonstrated a
reduction in lung colony-forming units (CFU) by over 1.5 to 2 log10, an activity comparable to
ethambutol (EMB) at a much higher dose of 100 mg/kg.[4] When SQ109 replaced EMB in the
standard first-line treatment regimen (isoniazid [INH] + rifampin [RIF] + pyrazinamide [PZA]), a
more rapid clearance of bacteria from the lungs of mice was observed after two months of
treatment.[5]

Further investigations highlighted the synergistic relationship between SQ109 and other first-
line drugs. In vitro studies revealed strong synergistic interactions with isoniazid and rifampicin.
[1][6] This synergy was also observed in vivo, where combination therapy with SQ109-
containing regimens was more effective at preventing TB-induced weight loss.[4] Specifically,
the combination of INH, RIF, and SQ109 was statistically superior to the standard INH, RIF, and
EMB combination at 2, 3, and 4 weeks of treatment.[4] After 8 weeks, the SQ109-containing
regimen resulted in a 1.5 log10 lower bacterial load in the lungs.[4][7]
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Experimental Protocol: Murine Model of Chronic
Tuberculosis

e Animal Model: C57BL/6 mice.[8]
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« Infection: Intravenous or aerosol infection with Mycobacterium tuberculosis H37Rv.[4]

o Treatment: Drug treatment was initiated several weeks after infection to establish a chronic
infection. Drugs were administered orally.[4][8]

» Efficacy Assessment: At various time points, mice were euthanized, and the lungs and
spleens were homogenized. The bacterial load was determined by plating serial dilutions of
the homogenates on nutrient agar and counting the colony-forming units (CFU) after
incubation.[1][4]

Efficacy in the Rabbit Model of Active Tuberculosis

Pharmacokinetic and pharmacodynamic studies in a rabbit model of active TB have provided
further insights into SQ109's potential. These studies revealed that SQ109 accumulates at high
concentrations in lung tissue and cellular lesions, exceeding the levels required to inhibit and
kill M. tuberculosis.[9][10]
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Experimental Protocol: Rabbit Model of Active
Tuberculosis

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1855523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1855523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1855523/
https://journals.asm.org/doi/abs/10.1128/aac.00024-21
https://pubmed.ncbi.nlm.nih.gov/34228540/
https://journals.asm.org/doi/abs/10.1128/aac.00024-21
https://pubmed.ncbi.nlm.nih.gov/34228540/
https://journals.asm.org/doi/abs/10.1128/aac.00024-21
https://journals.asm.org/doi/10.1128/aac.00024-21
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2909905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Animal Model: New Zealand White rabbits.
« Infection: Aerosol infection with M. tuberculosis to establish human-like pulmonary lesions.
e Drug Administration: SQ109 administered orally.

o Pharmacokinetic Analysis: Plasma and tissue concentrations of SQ109 were measured over
time to determine key pharmacokinetic parameters.[9][10][11]

» Efficacy Assessment: The concentration of SQ109 in different lung compartments
(uninvolved lung, cellular lesions, caseum) was compared to its minimum inhibitory
concentration (MIC) against M. tuberculosis.[9][10]

Mechanism of Action and Immunomodulatory
Properties

SQ109's efficacy is not solely due to its direct bactericidal effects. It also exhibits
immunomodulatory properties by activating macrophages, a critical component of the host's
defense against tuberculosis.[3][12]
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Caption: Dual mechanism of action of SQ109 against M. tuberculosis.

SQ109 activates the MAPK and JNK signaling pathways in macrophages, leading to the

polarization of pro-inflammatory M1-type macrophages.[12] This, in turn, induces the

production of inducible nitric oxide synthase (iNOS), which is crucial for the killing of

intracellular mycobacteria.[12] This dual action of direct bactericidal activity and host-directed

therapy makes SQ109 a particularly compelling drug candidate.

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b2909905?utm_src=pdf-body-img
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-SQ109-SQ109-has-a-dual-mode-of-action-with-direct_fig5_362323760
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-SQ109-SQ109-has-a-dual-mode-of-action-with-direct_fig5_362323760
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2909905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Infection Phase

Infection of Animal Model
(Mouse or Rabbit)
with M. tuberculosis

Treatment Phake

Treatment with
SQ109-containing Regimen

Efficacy Ass¢ssment

Treatment with
Standard Regimen (Control)

Pharmacokinetic Analysis » Lung Pathology Scoring :» Determination of Bacterial Load
(Drug concentration in plasma/tissues) (Histological Analysis) (CFU count in Lungs/Spleen)

Click to download full resolution via product page
Caption: Generalized experimental workflow for evaluating SQ109 efficacy.

In conclusion, the preclinical data from both mouse and rabbit models strongly support the
continued development of SQ109 for the treatment of tuberculosis. Its potent bactericidal
activity, synergistic interactions with existing first-line drugs, and unique dual mechanism of
action suggest that SQ109 could be a valuable addition to future anti-tuberculosis regimens,
with the potential to shorten treatment duration and combat drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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